molecular formula C19H15F4NO B11102261 4-(4-fluorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

4-(4-fluorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11102261
M. Wt: 349.3 g/mol
InChI Key: BCFPQQDDNLGFIC-UHFFFAOYSA-N
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Description

4-(4-FLUOROPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL TRIFLUOROMETHYL ETHER is a complex organic compound that belongs to the class of fluorinated quinolines

Preparation Methods

The synthesis of 4-(4-FLUOROPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL TRIFLUOROMETHYL ETHER typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through cyclization reactions involving appropriate starting materials such as anilines and ketones.

    Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl group is introduced into the quinoline core.

    Addition of the trifluoromethyl ether group: This can be done using reagents like trifluoromethyl iodide under specific conditions to ensure the ether linkage is formed.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to facilitate the process .

Chemical Reactions Analysis

4-(4-FLUOROPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL TRIFLUOROMETHYL ETHER undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group, where nucleophiles replace the fluorine atom under suitable conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles like amines and thiols .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-FLUOROPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL TRIFLUOROMETHYL ETHER involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar compounds include other fluorinated quinolines and quinoline derivatives. Compared to these, 4-(4-FLUOROPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL TRIFLUOROMETHYL ETHER is unique due to its trifluoromethyl ether group, which enhances its biological activity and stability. Other similar compounds include:

Properties

Molecular Formula

C19H15F4NO

Molecular Weight

349.3 g/mol

IUPAC Name

4-(4-fluorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C19H15F4NO/c20-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(25-19(21,22)23)8-9-17(16)24-18/h1-2,4-10,14-15,18,24H,3H2

InChI Key

BCFPQQDDNLGFIC-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)F

Origin of Product

United States

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